CCT129202 - 942947-93-5

CCT129202

Catalog Number: EVT-287716
CAS Number: 942947-93-5
Molecular Formula: C23H25ClN8OS
Molecular Weight: 497.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT129202 is a small-molecule inhibitor of Aurora kinase activity. Aurora kinases are a family of serine/threonine kinases crucial for regulating cell division processes like centrosome maturation, chromosome segregation, and cytokinesis. In scientific research, CCT129202 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes and disease models, particularly in cancer research where Aurora kinase overexpression is linked to tumor development.

Synthesis Analysis

The synthesis of CCT129202 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available imidazopyridine derivatives.
  2. Key Reactions:
    • The formation of the imidazopyridine scaffold typically involves a multi-step process that may include reactions such as nucleophilic substitutions and cyclization methods.
    • Specific synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce various substituents at strategic positions on the imidazopyridine ring.
  3. Yield and Purity: The final product is purified through standard techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Detailed synthetic routes can be found in the literature, which outlines specific conditions such as temperature, solvent choice, and reaction times that optimize yield and selectivity .

Molecular Structure Analysis

CCT129202 has a complex molecular structure characterized by:

  • Molecular Formula: C13H12N4
  • Molecular Weight: Approximately 224.26 g/mol
  • Structural Features: The molecule features an imidazopyridine core with specific substituents that enhance its binding affinity to the ATP-binding site of Aurora B kinase.
  • 3D Structure: Computational modeling studies suggest that the compound fits well into the active site of Aurora B, forming critical hydrogen bonds with key residues that stabilize its binding .

X-ray crystallography studies have provided insights into the precise interactions between CCT129202 and the kinase, revealing important details about its binding conformation.

Chemical Reactions Analysis

CCT129202 participates in several chemical reactions relevant to its function:

  1. Binding Interactions: As an ATP-competitive inhibitor, it competes with ATP for binding to the active site of Aurora B kinase. This interaction is crucial for inhibiting the kinase's activity during cell division.
  2. Pharmacokinetics: Studies indicate that CCT129202 undergoes metabolic transformations that may affect its pharmacokinetic profile, including liver metabolism and potential interactions with other drugs.
  3. Stability Studies: Chemical stability under physiological conditions has been assessed to ensure efficacy in biological systems.

The detailed mechanisms of these reactions are essential for understanding how CCT129202 exerts its pharmacological effects .

Mechanism of Action

CCT129202 functions primarily by inhibiting Aurora B kinase activity:

  • Inhibition Mechanism: By occupying the ATP-binding pocket of Aurora B, CCT129202 prevents phosphorylation of substrates necessary for mitotic progression. This leads to cell cycle arrest at the metaphase-anaphase transition.
  • Biological Effects: Inhibition of Aurora B results in increased levels of phosphorylated histone H3, a marker of mitotic progression disruption. This mechanism is associated with apoptosis in cancer cells, making it a promising therapeutic agent against tumors characterized by overactive Aurora kinases .
Physical and Chemical Properties Analysis

CCT129202 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited water solubility.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be referenced from experimental studies to ensure proper handling during synthesis and application.

These properties are critical for determining the appropriate formulation and delivery methods for therapeutic use .

Applications

CCT129202 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As an inhibitor of Aurora B kinase, it is being explored as a treatment option for various malignancies, particularly those resistant to conventional therapies.
  2. Research Tool: It serves as a valuable tool for studying the role of Aurora kinases in cell cycle regulation and cancer biology.
  3. Combination Therapies: Ongoing studies are evaluating its efficacy in combination with other chemotherapeutic agents to enhance treatment outcomes in resistant cancer types.

The continued investigation into CCT129202's applications could lead to breakthroughs in targeted cancer therapies .

Properties

CAS Number

942947-93-5

Product Name

CCT129202

IUPAC Name

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C23H25ClN8OS

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29)

InChI Key

QYKHWEFPFAGNEV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
CCT129202

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.